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molecular formula C8H7NO2 B8607429 Benzoxazinone CAS No. 37204-63-0

Benzoxazinone

Cat. No. B8607429
M. Wt: 149.15 g/mol
InChI Key: HQQTZCPKNZVLFF-UHFFFAOYSA-N
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Patent
US06635657B1

Procedure details

Into 50 mL methylene chloride was dissolved 0.682 g (2 mmol) of the above intermediate terephthalic acid, followed by 5 drops DMF and 3.88 mL (48 mmol) triethylamine The mixture was cooled in an ice bath, and 0.42 mL (4.8 mmol) oxayl chloride was added in one portion. After 30 min 10 mL MeOH was added and ice bath was removed. After stirring an additional 30 min, the mixture was shaken between EtOAc (100 mL) and cold dilute HCl (100 mL). The organic layer was washed with satd NaHCO3 (100 mL), dried (MgSO4), and evaporated. Crystalline desired benzoxazinone (456 g, 66%) was obtained from a concentrated methylene chloride-hexane solution.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
above intermediate
Quantity
0.682 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[C:4]([OH:15])(=O)[C:5]1[CH:13]=[CH:12][C:8](C(O)=O)=[CH:7][CH:6]=1.C([N:18](CC)CC)C.[Cl-].[CH3:24][OH:25]>CN(C=O)C>[O:25]1[C:24]2[CH:13]=[CH:12][CH:8]=[CH:7][C:6]=2[CH2:5][C:4](=[O:15])[NH:18]1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Name
above intermediate
Quantity
0.682 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
3.88 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was shaken between EtOAc (100 mL) and cold dilute HCl (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with satd NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1NC(CC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 456 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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